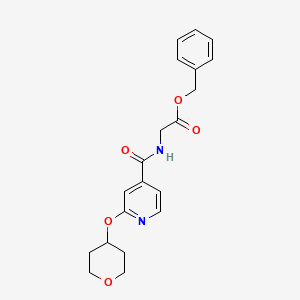

benzyl 2-(2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamido)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to benzyl 2-(2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamido)acetate often involves the use of tetrahydropyran derivatives. These derivatives are commonly used as protecting groups in organic synthesis . The most common route for synthesizing these heterocycles relies on the oxa-6π-electrocyclization of dienones .Molecular Structure Analysis

The molecular structure of benzyl 2-(2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamido)acetate is complex and includes a tetrahydropyran ring, which is a saturated six-membered ring containing five carbon atoms and one oxygen atom .Aplicaciones Científicas De Investigación

- Potential Mechanisms : Researchers are investigating its potential to interfere with DNA and RNA processes. This makes it a promising candidate for targeting viral replication mechanisms or inhibiting cancer cell proliferation .

- Synthetic Methods : Recent literature reports versatile methods to access 2HPs, excluding those fused to aromatic rings (such as 2H-chromenes). These methods involve oxa-electrocyclization, Knoevenagel reactions, and cycloisomerization .

- Biological Activities : 2H-chromenes exhibit a broad spectrum of biological activities and are widespread in higher plants. Researchers explore their potential applications in drug discovery .

- Utility : This method enhances the process of identifying DNA damage, which has implications in genotoxicity studies and cancer research .

- Tolerance and Functional Groups : These reactions tolerate various substitution patterns and functional groups, including esters, amides, and ethers .

Antiviral and Anticancer Properties

Valence Isomerism and Synthetic Methods

Stability and Fused Polycyclic Structures

DNA Damage Detection

Hydroalkoxylation Reactions

Natural Product Synthesis

Mecanismo De Acción

Target of Action

Mode of Action

Result of Action

Propiedades

IUPAC Name |

benzyl 2-[[2-(oxan-4-yloxy)pyridine-4-carbonyl]amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5/c23-19(26-14-15-4-2-1-3-5-15)13-22-20(24)16-6-9-21-18(12-16)27-17-7-10-25-11-8-17/h1-6,9,12,17H,7-8,10-11,13-14H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTPALMCFOSJDAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=NC=CC(=C2)C(=O)NCC(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl 2-(2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamido)acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(tert-butoxy)carbonyl]-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2914156.png)

![1-(5-Methyl-7-(3-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2914160.png)

![N-(1H-benzo[d]imidazol-2-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2914163.png)

![N-(4-methoxybenzyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2914164.png)

![N-(2-chlorobenzyl)-2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide](/img/structure/B2914165.png)

![N-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide](/img/structure/B2914166.png)